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5-(Aminomethyl)azepan-2-one

Cat. No.: B14880898
M. Wt: 142.20 g/mol
InChI Key: NVTSAMJBKUEZQY-UHFFFAOYSA-N
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Description

Significance of Seven-Membered Nitrogen Heterocycles in Contemporary Organic and Chemical Biology Research

Seven-membered nitrogen-containing heterocycles, such as azepanes and azepines, are a compelling class of molecules in synthetic and medicinal chemistry. researchgate.net Their non-planar and non-aromatic nature provides a three-dimensional structural diversity that is highly sought after in the design of novel therapeutic agents with potentially improved pharmacological profiles. researchgate.net These nitrogen-containing heterocyclic compounds are fundamental motifs in a vast number of pharmaceutical frameworks, agricultural chemicals, and functional materials. researchgate.net

The structural flexibility of the seven-membered ring allows for a wide range of conformations, which can be crucial for binding to biological targets. researchgate.net Consequently, these scaffolds are present in many drugs, drug candidates, and important lead compounds. nih.gov The biological activities associated with seven-membered N-heterocycles are extensive, with applications targeting not only central nervous system diseases but also acting as antibacterial, anticancer, antiviral, and antiparasitic agents. nih.gov While many natural products, like alkaloids, contain seven-membered nitrogen rings, a significant portion of the approved drugs and recently studied lead structures are of synthetic or semi-synthetic origin. nih.gov

Structural Context and Research Focus on Azepan-2-one (B1668282) Derivatives

Azepan-2-one, also known as ε-caprolactam, is a cyclic amide with a seven-membered ring. wikipedia.org While it is most widely known as the monomer for the production of Nylon 6, its scaffold is also a valuable starting point for the synthesis of more complex and biologically active molecules. wikipedia.org The azepan-2-one ring is a privileged scaffold in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds.

Recent research has highlighted the potential of azepan-2-one derivatives in drug discovery. For instance, a 2023 study in the Journal of Medicinal Chemistry reported the discovery of 4-(1,2,4-oxadiazol-5-yl)azepan-2-one derivatives as a new class of cannabinoid type 2 (CB2) receptor agonists for the treatment of inflammatory pain. acs.orgresearchgate.netnih.gov The researchers performed structural optimization and explored structure-activity relationships to identify a lead compound with high selectivity for the CB2 receptor over the CB1 receptor, thereby avoiding the psychiatric side effects associated with CB1 activation. researchgate.netnih.goviasp-pain.org This work underscores the "decorable" nature of the azepan-2-one core, where modifications at different positions on the ring can lead to potent and selective biological activity. acs.orgnih.gov

The synthesis of substituted azepanes can often be achieved through methods like the Beckmann rearrangement of the corresponding cyclohexanone (B45756) oximes. acs.org The strategic placement of various functional groups on the azepan-2-one ring allows for the fine-tuning of a compound's physicochemical and pharmacokinetic properties.

Table 1: Physicochemical Properties of Azepan-2-one

PropertyValueReference
IUPAC Nameazepan-2-one matrix-fine-chemicals.comnih.gov
Synonymsε-Caprolactam wikipedia.orgmatrix-fine-chemicals.com
CAS Number105-60-2 wikipedia.orgmatrix-fine-chemicals.com
Molecular FormulaC₆H₁₁NO wikipedia.orgmatrix-fine-chemicals.com
Molecular Weight113.16 g/mol wikipedia.orgmatrix-fine-chemicals.com
AppearanceWhite solid wikipedia.org
Melting Point69.2 °C wikipedia.org
Boiling Point270.8 °C wikipedia.org

Overview of Research Trajectories for Aminomethyl-Substituted Lactam Systems

The introduction of an aminomethyl group (-CH₂NH₂) to a lactam scaffold is a common strategy in medicinal chemistry to introduce a basic center, which can be important for forming salt derivatives with improved solubility or for interacting with biological targets. Lactams, or cyclic amides, are a significant class of compounds, with β-lactams (four-membered rings) being the core of many important antibiotics. nih.gov

Research into aminomethyl-substituted lactams spans various ring sizes and substitution patterns. For example, the synthesis of 3-amino-4-substituted monocyclic β-lactams has been a focus due to their potential as antibacterial and anticancer agents. nih.gov The synthesis of these compounds can be challenging due to the high reactivity of the strained β-lactam ring. nih.gov

While specific research on 5-(aminomethyl)azepan-2-one is not extensively documented in publicly available literature, the broader field of aminomethyl-substituted compounds and their synthesis is an active area of investigation. For instance, enzymatic synthesis routes are being explored for the production of aminomethyl-containing furan (B31954) derivatives, which serve as monomers for polyamides. rsc.orgresearchgate.net These studies highlight the interest in developing sustainable methods for producing bifunctional molecules containing both an amine and a carboxylic acid or its precursor. The aminomethyl group can be introduced through various synthetic methods, including the reduction of nitriles or amides, or through amination reactions.

The exploration of aminomethyl-substituted lactams is driven by the desire to create novel chemical entities with diverse biological activities. The aminomethyl group can act as a key pharmacophoric feature or as a handle for further chemical modification, allowing for the generation of compound libraries for high-throughput screening.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14N2O B14880898 5-(Aminomethyl)azepan-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

5-(aminomethyl)azepan-2-one

InChI

InChI=1S/C7H14N2O/c8-5-6-1-2-7(10)9-4-3-6/h6H,1-5,8H2,(H,9,10)

InChI Key

NVTSAMJBKUEZQY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NCCC1CN

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches for 5 Aminomethyl Azepan 2 One and Analogues

Stereoselective Synthetic Routes to Substituted Azepane Derivatives

The precise control of stereochemistry is a critical aspect of modern drug discovery and development. For azepane derivatives, where multiple stereocenters can exist, the development of stereoselective synthetic routes is of paramount importance.

Asymmetric Synthesis and Enantioselective Transformations

The asymmetric synthesis of substituted azepanes often involves the use of chiral auxiliaries, chiral catalysts, or the derivatization of naturally occurring chiral starting materials. These approaches aim to control the three-dimensional arrangement of atoms in the final molecule, which is crucial for its biological activity.

One notable strategy involves the asymmetric synthesis of (2S,5S)-5-substituted-azepane-2-carboxylate derivatives. rsc.org A key step in this approach is the oxidative cleavage of an aza-bicyclo[3.2.2]nonene intermediate, which allows for the stereoselective generation of substituents at the C2 and C5 positions. rsc.org This method provides a scalable route to complex cyclic amino acids with flexibility for further elaboration at the C5 position. rsc.org

Enzymatic strategies have also proven to be powerful tools in the asymmetric synthesis of chiral building blocks. nih.gov For instance, biocatalytic desymmetrization or kinetic resolution can provide access to enantiomerically enriched precursors that can then be converted to the desired azepane scaffold. nih.gov

Osmium-Catalyzed Tethered Aminohydroxylation Strategies for Azepane Iminosugars

The osmium-catalyzed tethered aminohydroxylation (TA) reaction is a powerful method for the stereoselective introduction of amino and hydroxyl groups across a double bond. This reaction has been successfully applied to the synthesis of heavily hydroxylated azepane iminosugars, which are analogues of natural sugars where the endocyclic oxygen is replaced by a nitrogen atom.

The strategy typically relies on the reaction of an allylic alcohol precursor. The tether, often a carbamate (B1207046) group, directs the intramolecular delivery of the nitrogen and oxygen atoms from the osmium reagent to the double bond in a syn-fashion, ensuring high regio- and stereocontrol. rsc.org This method has been instrumental in the synthesis of various 2- and 3-aminosugars from glycals. numberanalytics.com

While a direct application to 5-(aminomethyl)azepan-2-one is not explicitly detailed in the literature, the principle of tethered aminohydroxylation could be conceptually applied to a suitably designed unsaturated precursor to install the necessary stereocenters prior to the formation of the azepane ring.

Titanium Alkylidene Chemistry in Diversity-Based Azepane Synthesis

Titanium alkylidene chemistry offers a versatile platform for the construction of diverse molecular scaffolds. While specific applications to the diversity-based synthesis of this compound are not extensively documented, the general principles of this chemistry suggest its potential utility. Titanium-mediated reactions, such as the Kulinkovich-type mechanism, can generate titanacyclopropane intermediates that act as 1,2-dianion equivalents. numberanalytics.com These reactive intermediates can participate in various coupling reactions to build complex molecular architectures, including heterocyclic systems. numberanalytics.com This approach could, in principle, be adapted to generate a library of substituted azepanes for screening and lead optimization in drug discovery.

Intramolecular Reductive Amination for Azepane Ring Formation

Intramolecular reductive amination is a key strategy for the formation of cyclic amines, including the azepane ring system. This reaction involves the cyclization of a linear precursor containing both an amine and a carbonyl group (or a precursor that can be converted to a carbonyl group). The initially formed imine or enamine intermediate is then reduced in situ to afford the saturated heterocyclic ring.

This method has been successfully employed in the synthesis of various substituted azepanes. For example, a one-pot N-Boc deprotection followed by an intramolecular asymmetric reductive amination sequence has been developed for the synthesis of enantioenriched dibenz[c,e]azepines, which are seven-membered N-heterocycles. wikipedia.orgresearchgate.net This approach has demonstrated excellent enantiocontrol, achieving up to 97% ee for certain substrates. wikipedia.orgresearchgate.net

The following table summarizes the results for the iridium-catalyzed intramolecular asymmetric reductive amination of various bridged biaryl derivatives to form chiral dibenz[c,e]azepines.

EntrySubstrateProductYield (%)ee (%)
11a 2a 8995
21b 2b 9497
31c 2c 9196
41d 2d 8794
51e 2e 9293
61f 2f 9091
71g 2g 8889
81h 2h 9395
91i 2i 9192
101j 2j 8990
111k 2k 9294
121l 2l 8984

Data sourced from multiple studies on the synthesis of dibenz[c,e]azepines via intramolecular reductive amination. wikipedia.orgresearchgate.net

Green Chemistry Principles and Sustainable Synthesis of Azepane Scaffolds

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.com

The synthesis of lactams, the core structure of azepan-2-one (B1668282), has been a focus of green chemistry initiatives. rsc.org Efforts are being made to replace traditional methods that often rely on harsh reagents and generate significant waste with more sustainable alternatives. rsc.orgmdpi.com This includes the use of biocatalysis, renewable feedstocks, and the development of catalytic, atom-economical reactions. rsc.orgpnas.org

For instance, the enzymatic synthesis of lactams using transaminases or carboxylic acid reductases (CARs) offers a promising green alternative. rsc.org These biocatalytic methods can operate under mild conditions in aqueous media, reducing the need for organic solvents and hazardous reagents. rsc.org

Catalyst-Free Methodologies for Azepine Skeleton Construction

While the focus of this article is on the saturated azepane ring, it is worth noting the development of catalyst-free methodologies for the construction of the related unsaturated azepine skeleton. These methods often rely on the inherent reactivity of the starting materials under specific reaction conditions, such as thermal or photochemical activation.

A notable example is the catalyst-free ring expansion of tetrahydroisoquinolines with o-alkynylarylaldehydes to construct the dibenzo[b,d]azepine skeleton, using air as a green oxidant. researchgate.net This domino reaction proceeds with good functional group tolerance and a wide substrate scope. researchgate.net While this specific methodology leads to an aromatic azepine derivative, the underlying principles of designing reactions that proceed without the need for a catalyst are central to green chemistry and could inspire the development of new, sustainable routes to saturated azepane scaffolds.

Photoenzymatic Synthesis of Chiral Pyrrolidines and Azepanes

The convergence of photocatalysis and enzymatic catalysis has given rise to powerful new methods for asymmetric synthesis. Photoenzymatic approaches, particularly those employing flavin-dependent 'ene'-reductases (EREDs), have emerged as a valuable tool for the stereoselective synthesis of various lactams through radical cyclization reactions. nih.govnih.govprinceton.edu

The Hyster group has demonstrated that photoexcited EREDs can facilitate reductive radical cyclizations of α-haloamides to produce γ, δ, ε, and even the more challenging ζ-lactams (seven-membered rings). nih.gov This method offers high product selectivity, which is attributed to the enzyme's ability to selectively bind the cis-amide isomer, thereby pre-organizing the substrate for efficient cyclization and minimizing competing hydrodehalogenation. nih.gov

A key advantage of this photoenzymatic approach is the potential for high enantioselectivity. For instance, the synthesis of β-quaternary lactams has been achieved with moderate to good levels of enantioselectivity using an engineered 'ene'-reductase from Zymomonas mobilis. nih.govresearchgate.net This highlights the potential of biocatalysis to construct sterically demanding chiral centers through non-natural reactions. nih.govresearchgate.net

While the direct photoenzymatic synthesis of this compound has not been explicitly reported, the established methodologies for ζ-lactam formation provide a strong foundation for future research in this area. nih.gov The synthesis would likely involve a precursor α-haloamide with a protected aminomethyl group at the appropriate position. The choice of 'ene'-reductase variant and reaction conditions would be crucial for achieving both high yield and stereoselectivity.

Table 1: Comparison of Methods for Lactam Synthesis via Radical Cyclization

MethodProduct Selectivity (Lactam vs. Hydrodehalogenation)EnantioselectivityKey FeaturesReference
Photoenzymatic HighHighMild reaction conditions, high selectivity for cis-amide isomer. nih.govprinceton.edu
Organotin Hydride LowN/ATraditional method, often requires stoichiometric toxic reagents. nih.gov
Metal Hydride LowN/ACan be effective but may lack selectivity. nih.gov
Photoredox Catalysis LowAchievable with chiral catalystsRelies on small molecule photocatalysts, can be less selective. nih.gov

Ring Expansion and Rearrangement Strategies for Azepan-2-one and Azepane Core Synthesis

Ring expansion and rearrangement reactions are powerful strategies for the construction of seven-membered rings from more readily available five- or six-membered precursors. These methods offer access to a wide range of functionalized azepane and azepan-2-one scaffolds.

A notable photochemical strategy involves the dearomative ring expansion of nitroarenes to produce polysubstituted azepanes. nih.gov This process, mediated by blue light, transforms a six-membered benzenoid framework into a seven-membered ring system through the conversion of the nitro group into a singlet nitrene. nih.gov Subsequent hydrogenation yields the saturated azepane in just two steps. nih.gov This method provides a streamlined route to complex azepanes that are otherwise difficult to prepare.

The Beckmann rearrangement is a classic and industrially significant method for the synthesis of caprolactams (azepan-2-ones) from cyclohexanone (B45756) oximes. wikipedia.orgmasterorganicchemistry.comyoutube.com This acid-catalyzed rearrangement involves the migration of the group anti-periplanar to the oxime's hydroxyl group. wikipedia.org For the synthesis of 5-substituted azepan-2-ones, a corresponding 4-substituted cyclohexanone would be the starting material. The synthesis of 4-(aminomethyl)cyclohexanone (B571533) derivatives and their subsequent conversion to the oxime would be a key step in this approach.

Furthermore, the ring expansion of piperidine (B6355638) derivatives offers another viable route to the azepane core. rsc.orgresearchgate.net Diastereomerically pure azepane derivatives have been prepared with excellent stereoselectivity and regioselectivity through this strategy. rsc.orgresearchgate.net The expansion often proceeds through the formation of an intermediate aziridinium (B1262131) ion, which is then opened by a nucleophile. researchgate.net

Table 2: Key Ring Expansion and Rearrangement Strategies for Azepane Synthesis

StrategyPrecursorKey TransformationProductReference
Photochemical Dearomatization NitroareneSinglet nitrene insertionPolysubstituted azepane nih.gov
Beckmann Rearrangement Cyclohexanone oximeAcid-catalyzed rearrangementAzepan-2-one (Caprolactam) wikipedia.orgmasterorganicchemistry.comyoutube.com
Piperidine Ring Expansion Substituted piperidineAziridinium ion formation and openingSubstituted azepane rsc.orgresearchgate.netresearchgate.net

Incorporation of this compound as a Synthetic Building Block

The bifunctional nature of this compound, possessing both a nucleophilic primary amine and a lactam moiety, makes it a potentially valuable building block in the assembly of more complex molecular architectures.

Multicomponent reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a product that incorporates substantial portions of all starting materials. nih.govnih.govclockss.org The use of bifunctional building blocks in MCRs can lead to the rapid generation of molecular diversity.

While specific MCRs involving this compound are not yet documented in the literature, its structure suggests several potential applications. The primary amine could participate in a variety of MCRs, such as the Ugi or Passerini reactions, which are powerful tools for the synthesis of peptide-like structures. rsc.org For example, in a Ugi-type reaction, the amine could react with an aldehyde, an isocyanide, and a carboxylic acid to generate a complex, functionalized amide.

The lactam ring itself, or its derivatives, could also play a role in MCRs. For instance, functionalized lactams can be key components in the synthesis of other heterocyclic systems. rsc.org The presence of both the amine and the lactam in one molecule opens up possibilities for sequential or cascade reactions, where an initial MCR involving the amine is followed by a transformation of the lactam ring, leading to highly complex and diverse molecular scaffolds.

The aminomethyl group of this compound provides a handle for its incorporation into larger and more complex molecules. This is particularly relevant in the synthesis of polymers and other macromolecular structures.

Functionalized caprolactams are used as monomers in ring-opening polymerization to produce modified polyamide-6 (Nylon 6) materials with tailored properties. wikipedia.orgresearchgate.netgoogle.com The aminomethyl group, after appropriate protection, would allow this compound to be copolymerized with caprolactam. Subsequent deprotection of the amine would yield a polyamide with pendant primary amine groups. These functional groups can then be used for further derivatization, such as grafting other polymer chains or attaching bioactive molecules.

In the context of medicinal chemistry, the azepane scaffold is a component of various biologically active compounds. nih.gov The aminomethyl group serves as a key functional handle for connecting the azepan-2-one core to other parts of a target molecule, acting as a linker or a pharmacophoric element itself. The ability to synthesize chiral this compound would be particularly valuable for the development of stereochemically defined drug candidates.

Advanced Spectroscopic and High Resolution Analytical Characterization of 5 Aminomethyl Azepan 2 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, offering unparalleled insight into the chemical environment of individual atoms. nih.gov For derivatives of 5-(aminomethyl)azepan-2-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to establish the molecular constitution and preferred conformation.

The structural backbone of this compound consists of a seven-membered lactam (a cyclic amide) ring, known as an azepane system, with an aminomethyl substituent. The chemical shifts observed in ¹H, ¹³C, and ¹⁵N NMR spectra are characteristic of these structural motifs.

¹H NMR: The proton spectrum provides information on the number of different types of protons and their connectivity. The protons on the azepane ring typically appear in the range of 1.5-3.5 ppm. The CH₂ group adjacent to the lactam nitrogen (C7) is expected to resonate downfield due to the deshielding effect of the nitrogen atom. The protons of the aminomethyl group (-CH₂NH₂) would also show a distinct signal, with its chemical shift influenced by the solvent and pH. The amide proton (N-H) of the lactam typically appears as a broad signal in the downfield region (around 6-8 ppm). scispace.comnih.gov

¹³C NMR: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon (C2) of the lactam is the most deshielded, typically resonating in the range of 170-180 ppm. researchgate.net The carbons of the azepane ring appear between 25 and 55 ppm, with the carbon adjacent to the lactam nitrogen (C7) shifted downfield. The carbon of the aminomethyl substituent would be found in the 40-50 ppm range. scispace.com

¹⁵N NMR: ¹⁵N NMR spectroscopy, though less sensitive, provides direct information about the nitrogen atoms in the molecule. nih.gov The nitrogen atom of the lactam functionality in an azepane system has a characteristic chemical shift. ipb.pt The primary amine nitrogen of the aminomethyl group would have a different resonance, allowing for the unambiguous assignment of both nitrogen environments within the molecule. researchgate.netnih.gov Selective ¹⁵N-labeling can significantly enhance the applicability of NMR methods for structural determination. nih.gov

Table 1: Representative NMR Chemical Shift Data for this compound

Atom Position¹H Chemical Shift (δ, ppm) (Multiplicity)¹³C Chemical Shift (δ, ppm)¹⁵N Chemical Shift (δ, ppm)
C2 (C=O)-~175-
C3~2.4~37-
C4~1.7~29-
C5~1.9~35-
C6~1.6~30-
C7~3.2~42-
-CH₂NH₂ (Methylene)~2.8~45-
N1-H (Lactam)~7.5 (broad)-~120
-CH₂NH₂ (Amine)~1.5 (broad)-~30

Note: Values are estimates based on typical ranges for lactam and amine functionalities and may vary based on solvent and experimental conditions.

2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei. nih.gov

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY spectra would reveal the sequence of protons around the azepane ring (H3-H4-H5-H6-H7) and the coupling between the C5 proton and the protons of the aminomethyl side chain. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. mdpi.com It allows for the unambiguous assignment of each carbon signal in the ¹³C spectrum by linking it to its corresponding proton signal from the ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations (typically over 2-3 bonds) between protons and carbons. researchgate.netmdpi.com It is instrumental in connecting different fragments of the molecule. For instance, an HMBC spectrum would show a correlation from the amide proton (N1-H) to the carbonyl carbon (C2) and the C7 carbon, confirming the lactam structure. Correlations from the aminomethyl protons to C5 of the ring would definitively place the substituent at that position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. It is essential for determining the stereochemistry and conformation of the molecule. mdpi.com

The seven-membered azepane ring is conformationally flexible and can adopt several non-planar conformations, such as chair and boat forms. The specific conformation is influenced by the substituents on the ring. acs.org

Conformational analysis of this compound derivatives can be performed using Nuclear Overhauser Effect (NOE) spectroscopy (NOESY). mdpi.comrsc.org By measuring the through-space interactions between protons, the relative orientation of different parts of the molecule can be determined. For example, observing specific NOE cross-peaks between protons on the aminomethyl side chain and certain protons on the azepane ring can help establish the preferred orientation of the side chain relative to the ring. Variable temperature NMR studies can also provide insights into the dynamic equilibrium between different conformers. rsc.orgunimelb.edu.au

Mass Spectrometry (MS) and Detailed Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.orglibretexts.org

In EI-MS, high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum serves as a molecular fingerprint. The molecular ion (M•+) peak confirms the molecular weight. The fragmentation pattern of this compound would be characterized by cleavages at the weakest bonds, primarily alpha-cleavage adjacent to the nitrogen atoms and the carbonyl group. libretexts.orgmiamioh.edu

Key fragmentations would include:

Loss of the aminomethyl radical (•CH₂NH₂) from the molecular ion.

Alpha-cleavage adjacent to the amine, leading to a stable iminium ion.

Fragmentation of the azepane ring itself, often involving the loss of small neutral molecules like CO or ethene.

This fragmentation pattern can be used to differentiate this compound from its isomers. For example, an isomer with the aminomethyl group at the C3 position would show different characteristic fragments resulting from cleavages adjacent to the substituent. libretexts.org

Table 2: Plausible EI-MS Fragmentation Ions for this compound

m/z ValueProposed Fragment IdentityFragmentation Pathway
142[M]•+ (Molecular Ion)Ionization of parent molecule
113[M - CH₂NH]•+Loss of azomethine ylide from ring
112[M - CH₂NH₂]•+Cleavage of the C5-side chain bond
98[M - CO - H₂O]•+Ring fragmentation
84[C₅H₁₀N]+Ring opening and cleavage
44[CH₂=NH₂]+Alpha-cleavage at the side chain

HR-MS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments. youtube.comnih.gov This is critical for confirming proposed structures of fragment ions.

Tandem mass spectrometry (MS/MS), often utilizing collision-induced dissociation (CID), provides even more detailed structural information. nih.govwayne.edu In this technique, the protonated molecular ion [M+H]⁺ is mass-selected and then fragmented by collision with an inert gas. The resulting product ions are then analyzed. acs.orgnih.gov

For protonated this compound, CID would likely induce the following fragmentation pathways:

Loss of Ammonia (B1221849) (NH₃): The protonated amine can readily lose ammonia, especially upon activation.

Loss of Water (H₂O): Protonation can occur on the lactam oxygen, facilitating the elimination of a water molecule. researchgate.net

Ring Opening: The protonated lactam can undergo ring opening, followed by sequential losses of small neutral molecules like carbon monoxide (CO). researchgate.netnih.gov

Side-Chain Cleavage: The bond between the ring and the aminomethyl side chain can cleave, leading to characteristic fragment ions.

The detailed analysis of these fragmentation pathways, supported by accurate mass measurements from HR-MS, allows for the confident structural confirmation of this compound and its derivatives. nih.govnwo.nl

Elucidation of Gas-Phase Interconversions and Rearrangement Mechanisms

Mass spectrometry (MS) is a powerful tool for investigating the gas-phase chemistry of molecules, including their interconversions and rearrangement mechanisms upon ionization. While specific experimental data for the mass spectrometric fragmentation of this compound is not extensively available in public literature, the fragmentation pathways can be predicted based on the functional groups present in the molecule and by analogy to similar structures.

The this compound molecule contains a seven-membered lactam ring and a primary aminomethyl substituent. Upon electron ionization (EI), a common technique in GC-MS, the molecular ion ([M]⁺˙) is formed. The fragmentation of this ion is driven by the presence of heteroatoms (nitrogen and oxygen) and the ring structure.

Key Predicted Fragmentation Pathways:

Alpha-Cleavage: The bonds adjacent to the carbonyl group and the amino group are susceptible to cleavage. Loss of the aminomethyl group (•CH₂NH₂) or cleavage of the C-C bond within the ring adjacent to the nitrogen atom are likely initial fragmentation steps.

McLafferty Rearrangement: Carbonyl compounds with sufficiently long alkyl chains can undergo a characteristic McLafferty rearrangement. youtube.com In the case of this compound, a hydrogen atom from the γ-position on the azepane ring can be transferred to the carbonyl oxygen, leading to the elimination of a neutral alkene molecule and the formation of a new radical cation with an even mass-to-charge ratio (m/z). youtube.com

Ring Opening and Subsequent Fragmentations: The lactam ring can undergo cleavage, leading to a linear acylium ion. Subsequent losses of small neutral molecules like carbon monoxide (CO), ammonia (NH₃), or ethene are common fragmentation pathways for lactams and related cyclic compounds. researchgate.net

For example, the study of the fragmentation of five-membered lactones and lactams by electrospray ionization tandem mass spectrometry (ESI-MS/MS) revealed that the primary fragment ions result from neutral losses of CO and/or H₂O (or NH₃ for lactams). researchgate.net This is rationalized by the stability of the resulting carbocations and fragment ions. researchgate.net A similar logic can be applied to the seven-membered ring of this compound.

To illustrate potential fragment ions, the mass spectrum of cyclohexylurea (B1359919) (C₇H₁₄N₂O), an isomer of this compound, shows significant peaks at m/z 56 and 61, indicating characteristic fragmentation patterns for this molecular formula under electron ionization. chemicalbook.com

A detailed study of this compound using high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) would be necessary to definitively identify its fragmentation pathways and elucidate the structures of the resulting product ions.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. chemicalbook.com This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's conformation and how it packs in the solid state.

While a specific crystal structure for this compound is not publicly available, the principles of X-ray crystallography are well-established. To perform this analysis, a single crystal of the compound of sufficient size and quality is required. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected. The positions and intensities of the diffracted beams are used to calculate the electron density map of the molecule, from which the atomic positions can be determined.

For analogous compounds, X-ray crystallography has provided invaluable structural insights. For instance, the crystal structure of a pyrimidoquinazoline derivative was determined, revealing details of its monoclinic crystal system and the spatial arrangement of its constituent atoms. chiralen.com In another example, the synthesis and X-ray crystal structure of 1-azafenestranes, molecules with significant theoretical interest due to the planarizing distortion of their central carbon atoms, have been reported. nih.gov

The data obtained from an X-ray crystallographic analysis of a this compound derivative would typically be presented in a table summarizing the crystallographic data and refinement parameters.

Table 1: Example of Crystallographic Data Table for a Hypothetical this compound Derivative

ParameterValue (Example)
Chemical FormulaC₇H₁₄N₂O
Formula Weight142.20 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.50
b (Å)8.20
c (Å)9.80
β (°)105.5
Volume (ų)815.6
Z4
Density (calculated) (g/cm³)1.160
Absorption Coefficient (mm⁻¹)0.08
F(000)312
Crystal Size (mm³)0.30 x 0.20 x 0.15
Theta range for data collection (°)2.0 to 28.0
Reflections collected5600
Independent reflections1850 [R(int) = 0.045]
Final R indices [I>2sigma(I)]R1 = 0.050, wR2 = 0.135
R indices (all data)R1 = 0.075, wR2 = 0.150
Goodness-of-fit on F²1.05

This table provides a comprehensive overview of the crystal's properties and the quality of the diffraction data and refinement.

Chromatographic Separations and Purity Assessment (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Mixtures)

Chromatographic techniques are essential for the separation, identification, and quantification of this compound in complex mixtures, as well as for assessing its purity. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) depends on the volatility and thermal stability of the compound and its derivatives.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for separating non-volatile or thermally labile compounds. For this compound, which is a polar compound, reversed-phase HPLC (RP-HPLC) would be a suitable method.

A typical RP-HPLC method would involve:

Stationary Phase: A non-polar column, such as a C18 or C8 column.

Mobile Phase: A polar solvent system, often a mixture of water (or an aqueous buffer) and a more organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the composition of the mobile phase is changed over time, may be necessary to achieve optimal separation. nih.govnih.gov

Detection: A UV detector is commonly used if the compound has a chromophore. For compounds without a strong UV chromophore, an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS) can be employed.

Method validation according to regulatory guidelines would be performed to ensure the method is accurate, precise, linear, and robust. nih.gov

Table 2: Example of HPLC Method Parameters for Purity Assessment

ParameterCondition
InstrumentAgilent 1260 Infinity II LC System or equivalent
ColumnC18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient5% B to 95% B over 15 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
DetectionUV at 210 nm or Mass Spectrometer (ESI+)

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. jocpr.comthepharmajournal.com For this compound, derivatization may be necessary to increase its volatility and thermal stability. Common derivatizing agents include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride).

The GC-MS analysis provides both retention time information from the gas chromatograph, which helps in identification, and a mass spectrum from the mass spectrometer, which provides structural information and a high degree of specificity. researchgate.net

Table 3: Example of GC-MS Method Parameters for Analysis

ParameterCondition
InstrumentAgilent 7890B GC with 5977A MSD or equivalent
ColumnHP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow 1.2 mL/min
Inlet Temperature250 °C
Oven Program100 °C (2 min), then 10 °C/min to 280 °C (5 min)
Ionization ModeElectron Ionization (EI), 70 eV
Mass Rangem/z 40-450

The combination of these chromatographic methods allows for the robust separation and confident identification and quantification of this compound and its derivatives in various sample matrices.

Computational and Theoretical Investigations of 5 Aminomethyl Azepan 2 One Systems

Conformational Analysis and Energy Landscapes of Azepane Rings

The seven-membered azepane ring is a flexible system that can adopt several conformations. Unlike the well-defined chair conformation of cyclohexane, larger rings like azepane have more complex potential energy surfaces with multiple low-energy conformers.

The azepan-2-one (B1668282) ring, a derivative of cycloheptane, can theoretically adopt several conformations, with the most significant being the chair and twist-chair forms. For the parent cycloheptane, the twist-chair conformation is generally the most stable as it effectively alleviates both angle strain and torsional strain from eclipsed hydrogens. libretexts.org However, the introduction of the planar amide group (lactam) in azepan-2-one significantly influences the conformational landscape.

Studies on the parent ring, ε-caprolactam (azepan-2-one), have shown that it preferentially adopts a chair-type conformation where the lactam group remains planar. rsc.org The chair conformation of the azepane ring is analogous to that of cyclohexane, with atoms puckered to minimize strain. iupac.orgwikipedia.org The stability of the chair form in ε-caprolactam is a balance between minimizing angle strain and torsional strain across the carbon chain while accommodating the geometric constraints of the amide bond. rsc.org The boat conformation is generally a higher-energy transition state or intermediate between twist forms. iupac.orgwikipedia.org The energy difference between these conformers determines their population at equilibrium, with the chair form being the most predominant for substituted ε-caprolactams. rsc.org

The presence of substituents on the azepane ring, such as the aminomethyl group at the C5 position, has a profound impact on the conformational equilibrium. The substituent's preference for an axial or equatorial position is governed by steric and electronic effects. wikipedia.orgnih.gov

In studies of substituted ε-caprolactams, it has been demonstrated that substituents significantly alter the stability of different chair conformers. rsc.org For instance, research on 6-methoxycarbonyl-ε-caprolactam showed that the substituent prefers an equatorial position. However, this preference can be reversed by introducing a bulky group on the lactam nitrogen, which forces the C6 substituent into an axial orientation. rsc.org This leads to a dynamic equilibrium between two distinct chair forms.

For 5-(aminomethyl)azepan-2-one, the aminomethyl group at C5 would be expected to influence the ring's puckering. The energetic cost of placing the substituent in an axial versus an equatorial position would dictate the dominant conformation. Generally, bulky substituents prefer the less sterically hindered equatorial position to avoid unfavorable 1,3-diaxial interactions. youtube.comyoutube.com The specific equilibrium for this compound would depend on the balance of these steric forces.

Table 1: Conformational Equilibrium in a Substituted ε-Caprolactam Derivative This table presents data for a model compound, BOC-protected 6-methoxycarbonyl-ε-caprolactam, to illustrate substituent effects on conformational equilibrium as observed in solution NMR studies.

ConformerC6-substituent PositionPopulation (%)
Chair Form 1Equatorial30%
Chair Form 2Axial70%
Data derived from studies on substituted ε-caprolactams. rsc.org

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are essential for obtaining a detailed understanding of the electronic structure, stability, and reactivity of this compound. These methods allow for the precise calculation of molecular properties that are often difficult to measure experimentally.

Geometry optimization and energy prediction are fundamental tasks in computational chemistry used to identify stable molecular structures and their relative energies. wikipedia.org

Density Functional Theory (DFT): DFT methods, such as those using the B3LYP or M06-2X functionals, are widely employed for their balance of computational cost and accuracy. nih.gov These calculations are used to optimize the geometry of different conformers of this compound, finding the minimum energy structures on the potential energy surface. By comparing the energies of the optimized conformers (e.g., with the aminomethyl group in axial vs. equatorial positions), their relative stabilities can be predicted. nih.govnih.gov

Ab Initio Methods (MP2): Second-order Møller-Plesset perturbation theory (MP2) is an ab initio method that provides a higher level of theory by more accurately accounting for electron correlation. chemrxiv.org While more computationally demanding than DFT, MP2 is often used to refine energy calculations and validate the results obtained from DFT methods, ensuring a more reliable prediction of conformational energies and reaction barriers. chemrxiv.org

These descriptors are derived from the electronic structure to predict how and where a molecule is likely to react.

Fukui Functions: The Fukui function is a concept within DFT that identifies the most reactive sites in a molecule towards nucleophilic or electrophilic attack. wikipedia.orgscm.com It measures the change in electron density at a specific point when an electron is added to or removed from the molecule. faccts.de For this compound, calculating the Fukui function would help pinpoint which atoms are most susceptible to reaction. The nitrogen of the primary amine would likely be a primary site for electrophilic attack, while the carbonyl carbon of the lactam would be a site for nucleophilic attack.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. researchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity). The energy and spatial distribution of the HOMO and LUMO of this compound would reveal the molecule's electronic character. The HOMO is expected to be localized around the electron-rich amine group, while the LUMO would likely be centered on the electron-withdrawing carbonyl group of the lactam. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the surface of a molecule. rsc.org It indicates regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue). nih.govresearchgate.net For this compound, the MEP would show a region of negative potential around the carbonyl oxygen and the lone pair of the amine nitrogen, identifying these as sites for electrophilic attack or hydrogen bonding. nih.gov Conversely, regions near the amine hydrogens and the carbonyl carbon would show positive potential, indicating susceptibility to nucleophilic attack.

Table 2: Key Reactivity Descriptors and Their Interpretation

DescriptorInformation ProvidedPredicted Sites for this compound
HOMO Location of most loosely held electrons (nucleophilic sites)Primarily on the nitrogen atom of the aminomethyl group.
LUMO Location of lowest energy empty orbital (electrophilic sites)Primarily on the carbonyl carbon of the lactam ring.
MEP (Negative) Electron-rich regions, sites for electrophilic attackCarbonyl oxygen and amine nitrogen.
MEP (Positive) Electron-poor regions, sites for nucleophilic attackHydrogens of the amine group and the carbonyl carbon.

Analyzing the distribution of partial atomic charges within a molecule provides further insight into its reactivity and intermolecular interactions.

CHELPG (Charges from Electrostatic Potential on a Grid): This method calculates atomic charges by fitting them to reproduce the molecular electrostatic potential at a set of points around the molecule. This approach provides a more realistic representation of the charge distribution as it relates to intermolecular interactions compared to simpler methods.

ADCH (Atomic Dipole Corrected Hirshfeld Charges): The Hirshfeld method partitions the electron density among atoms. The ADCH scheme is an improvement that corrects for the inability of the standard Hirshfeld method to accurately reproduce the molecular dipole moment, thus providing a more refined picture of atomic charges.

For this compound, these charge analysis methods would quantify the partial positive charge on the carbonyl carbon and the partial negative charges on the carbonyl oxygen and the amine nitrogen, reinforcing the qualitative predictions from MEP analysis and helping to parameterize molecular mechanics force fields for larger-scale simulations.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

There is currently no published research that specifically details a Natural Bond Orbital (NBO) analysis of this compound. Such an analysis would be invaluable for elucidating the nature and strength of intramolecular interactions, such as hyperconjugative effects between donor and acceptor orbitals. For instance, an NBO analysis could quantify the stabilization energy arising from interactions between the lone pair of electrons on the amine nitrogen and the antibonding orbitals of adjacent sigma bonds, or the delocalization of electron density within the lactam ring. Without experimental or computational data, a table of donor-acceptor interactions and their corresponding stabilization energies (E(2)) cannot be constructed.

Independent Gradient Model (IGM) for Weak Intramolecular Interactions

Similarly, a specific Independent Gradient Model (IGM) analysis for this compound is not available in the scientific literature. An IGM analysis would be instrumental in visualizing and quantifying weak intramolecular interactions, such as hydrogen bonds and van der Waals contacts. This method could, for example, identify a potential intramolecular hydrogen bond between the aminomethyl group and the carbonyl oxygen of the lactam. A data table summarizing key IGM descriptors, such as the signed electron density (δg), for different interaction regions within the molecule cannot be provided in the absence of such a study.

Mechanistic Computational Studies of Chemical Reactions

Detailed computational studies on the reaction mechanisms involving this compound are not documented.

Reaction Pathway Elucidation and Transition State Analysis

No specific reaction pathways involving this compound have been computationally elucidated, nor have there been any reports on the analysis of transition states for its reactions. Such studies would typically involve density functional theory (DFT) calculations to map out the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and transition states. A data table of computed activation energies and reaction enthalpies for hypothetical reactions of this compound is therefore not available.

Rearrangement Cascade Mechanisms

There is no information available in the scientific literature regarding computational studies of rearrangement cascade mechanisms for this compound. Investigating such mechanisms would be crucial for understanding its stability and potential synthetic transformations.

Molecular Modeling and Simulations for Ligand-Target Interactions (Mechanistic Insight)

No molecular modeling or simulation studies have been published that investigate the interaction of this compound with any biological target. Molecular docking and molecular dynamics simulations are powerful tools to predict the binding affinity and mode of interaction of a small molecule with a protein. In the absence of such studies, it is not possible to provide a data table of docking scores, binding energies, or key interacting residues with a hypothetical biological target.

Chemical Reactivity and Mechanistic Studies of 5 Aminomethyl Azepan 2 One

Reactions at the Lactam Carbonyl Center

The lactam functionality in 5-(aminomethyl)azepan-2-one presents two main sites for reactivity: the nitrogen atom and the carbonyl carbon. Reactions at the nitrogen typically involve deprotonation followed by alkylation or acylation. However, the presence of the basic aminomethyl group would likely require a protection strategy to achieve selective N-functionalization of the lactam.

A significant reaction involving the lactam carbonyl is the ring-opening polymerization. While specific studies on this compound as a monomer are not extensively documented, analogous functionalized ε-caprolactams undergo anionic ring-opening polymerization. For instance, 5-azepane-2-one ethylene (B1197577) ketal, a derivative where the 5-keto group is protected, has been successfully polymerized. Current time information in El Paso, TX, US.nih.gov This suggests that this compound, after suitable protection of the amino group, could serve as a monomer for the synthesis of functional polyamides.

Reaction Type Reagents/Conditions Product Type Notes
N-Alkylation1. Base (e.g., NaH) 2. Alkyl halide (RX)N-Alkyl-5-(aminomethyl)azepan-2-oneRequires protection of the aminomethyl group to prevent side reactions.
N-AcylationAcyl chloride (RCOCl) or anhydrideN-Acyl-5-(aminomethyl)azepan-2-oneSimilar to N-alkylation, protection of the aminomethyl group is likely necessary.
Ring-Opening PolymerizationAnionic initiator (e.g., NaH), Activator (e.g., N-acetyl-ε-caprolactam)Functional PolyamideThe aminomethyl group would likely need to be protected to avoid interference with the polymerization. nih.gov
Carbonyl ProtectionEthylene glycol, Acid catalystThis compound ethylene ketalProtects the carbonyl group, enabling selective reactions at other positions. Current time information in El Paso, TX, US.nih.gov

Reactions Involving the Aminomethyl Functional Group

The primary amine of the aminomethyl group is a key site of nucleophilicity and basicity in the molecule. It is expected to undergo a range of classical amine reactions. These transformations are fundamental for introducing diverse functionalities and for the potential use of this compound as a building block in organic synthesis.

Common reactions include acylation with acyl chlorides or anhydrides to form amides, alkylation with alkyl halides, and reductive amination with aldehydes or ketones. Protection of this amino group is a critical step for achieving selective reactions elsewhere in the molecule, such as at the lactam nitrogen. A notable example from a closely related system is the protection of the α-amino group of α-amino-ε-caprolactam using 2,5-hexanedione (B30556) to form a 2,5-dimethylpyrrole protected monomer, which is stable enough for subsequent polymerization.

Reaction Type Reagents/Conditions Product Type
AcylationAcyl chloride (RCOCl), BaseN-Acylaminomethyl derivative
SulfonylationSulfonyl chloride (RSO2Cl), BaseN-Sulfonylaminomethyl derivative
AlkylationAlkyl halide (RX), BaseN-Alkylaminomethyl derivative (secondary amine)
Reductive AminationAldehyde/Ketone, Reducing agent (e.g., NaBH3CN)N-Substituted aminomethyl derivative
Boc Protection(Boc)2O, BaseN-Boc-5-(aminomethyl)azepan-2-one
Pyrrole Protection2,5-Hexanedione5-((2,5-Dimethyl-1H-pyrrol-1-yl)methyl)azepan-2-one

Ring Transformations of the Azepan-2-one (B1668282) Core

The most significant ring transformation of the azepan-2-one core is its cleavage through ring-opening polymerization, as mentioned previously. This process converts the cyclic monomer into a linear polyamide chain, a transformation of great industrial importance for the parent compound, ε-caprolactam. wikipedia.org The properties of the resulting polymer can be tailored by the incorporation of functionalized monomers like this compound.

Another potential transformation is the hydrolytic cleavage of the lactam bond under acidic or basic conditions to yield the corresponding open-chain amino acid, 6-amino-5-(aminomethyl)hexanoic acid. In water, caprolactam itself hydrolyzes to aminocaproic acid. wikipedia.org

Transformation Reagents/Conditions Product Description
Anionic Ring-Opening PolymerizationInitiator (e.g., CLNa), Activator (e.g., ACL)Polyamide with pendent aminomethyl groupsConverts the cyclic monomer into a linear polymer. The aminomethyl group would likely require protection.
HydrolysisH3O+ or OH-6-Amino-5-(aminomethyl)hexanoic acidCleavage of the amide bond in the lactam ring to form the corresponding amino acid.

Intramolecular Cyclization Reactions and Novel Annulations

The bifunctional nature of this compound, possessing both a nucleophilic primary amine and an electrophilic lactam carbonyl, presents the potential for intramolecular reactions. While specific, documented examples of intramolecular cyclization of this compound are scarce in the literature, such reactions are plausible under suitable conditions. For instance, intramolecular transamidation could potentially lead to bicyclic structures, although this would likely require harsh thermal conditions and may be reversible.

The aminomethyl group can also participate in cyclization reactions with external reagents to build fused heterocyclic systems. For example, the condensation of 5-aminopyrazoles (a related class of amino-heterocycles) with various bielectrophilic compounds is a common strategy for the synthesis of fused pyrazoloazines. nih.govnih.gov By analogy, the aminomethyl group of this compound could potentially react with suitable partners to form novel fused or spirocyclic systems.

Photo-Induced Reactivity and Reactive Intermediate Generation

The photochemistry of lactams can lead to a variety of transformations. While there is no specific literature on the photo-induced reactivity of this compound, studies on related systems offer some insights. For instance, a photochemical rearrangement of N-vinylpyrrolidinones to azepin-4-ones has been reported, which proceeds via a formal [5+2] cycloaddition. nih.gov This suggests that the azepan-2-one core could be susceptible to photochemical ring expansion or rearrangement under certain conditions.

The generation of reactive intermediates such as nitrenes from the photolysis of azides is a well-established method in organic synthesis. Although not directly applicable to this compound, if the aminomethyl group were converted to an azidomethyl group, photochemical or thermal decomposition could potentially generate a nitrene intermediate, which could then undergo C-H insertion or other characteristic nitrene reactions. Similarly, the formation of ketenimines is often associated with the photolysis or thermolysis of other heterocyclic systems like triazoles and tetrazoles, but there is no direct evidence to suggest their formation from this compound under photochemical conditions. uc.pt

Mechanistic Biological Inquiry Using 5 Aminomethyl Azepan 2 One As a Chemical Probe

Principles of Chemical Probe Design for Biomolecular Target Engagement Studies

Chemical probes are small molecules designed to selectively interact with a specific protein target, thereby enabling the study of that protein's function in complex biological systems. promega.comnih.gov The design of an effective chemical probe for biomolecular target engagement studies is guided by several key principles to ensure its utility and the reliability of the data generated. researchgate.netnih.gov

A primary consideration is potency and affinity . A high-quality chemical probe should exhibit high affinity for its intended target, typically with a potency in the nanomolar range in biochemical assays and less than 1 micromolar in cellular assays. promega.comrsc.org This ensures that the observed biological effects are a direct result of the interaction with the target of interest.

Selectivity is another critical parameter. The probe must be highly selective for its target over other related proteins to avoid off-target effects that could confound the interpretation of experimental results. promega.comnih.gov A common benchmark is a greater than 30-fold selectivity over other closely related proteins. promega.comrsc.org

For a chemical probe to be useful in cellular studies, it must possess adequate cell permeability and solubility . researchgate.net The molecule needs to be able to cross the cell membrane to reach its intracellular target. Furthermore, the probe should be sufficiently soluble in aqueous buffers used for biological assays.

The design should also incorporate a known mechanism of action . Understanding how the probe interacts with its target (e.g., competitive inhibition, allosteric modulation) is crucial for interpreting the outcomes of experiments. researchgate.net Additionally, the inclusion of a structurally similar but biologically inactive negative control is essential. nih.gov This control helps to confirm that the observed cellular phenotype is due to the specific on-target activity of the probe and not to non-specific or off-target effects.

Finally, the probe should be synthetically accessible , allowing for its production in sufficient quantities for research and for the straightforward creation of derivatives for structure-activity relationship (SAR) studies. researchgate.net

Molecular Recognition and Binding Assays for Receptor/Enzyme Interactions (in vitro mechanistic studies)

The foundation of understanding a chemical probe's function lies in characterizing its interaction with its target protein through in vitro molecular recognition and binding assays. labome.comnih.gov These assays quantify the binding affinity and kinetics, providing crucial data for establishing a compound's potential as a probe. labome.com

A variety of biophysical and biochemical techniques are employed for this purpose. Radioligand binding assays , a classic method, use a radioactively labeled version of a ligand to determine its affinity for a receptor. labome.comFluorescence-based assays , such as Fluorescence Resonance Energy Transfer (FRET) and Fluorescence Polarization (FP), offer non-radioactive alternatives to measure binding events. labome.com FRET, for instance, can monitor the proximity between a fluorescently labeled probe and its target protein.

Other powerful techniques include Isothermal Titration Calorimetry (ITC) , which directly measures the heat change upon binding to determine thermodynamic parameters, and Surface Plasmon Resonance (SPR) , which monitors the binding of a ligand to a target immobilized on a sensor surface in real-time.

For 5-(Aminomethyl)azepan-2-one, these assays would be fundamental in identifying its potential protein targets and quantifying the strength and specificity of these interactions.

Elucidation of Binding Modes and Interaction Specificity

Once a binding interaction is confirmed, elucidating the precise binding mode and the molecular determinants of specificity is the next critical step. This involves identifying the specific amino acid residues in the target protein that interact with the chemical probe.

X-ray crystallography is a powerful technique that can provide a high-resolution, three-dimensional structure of the probe bound to its target protein. nih.govtandfonline.com This structural information reveals the precise orientation of the probe within the binding site and the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that mediate binding. For example, X-ray crystallography has been used to understand the binding of azepane-based inhibitors to cathepsin K and protein kinase A. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another valuable tool, particularly for studying protein-ligand interactions in solution. tandfonline.com NMR can provide information on which parts of the probe and the protein are in close contact and can also be used to determine the structure of the complex.

Computational modeling and molecular docking studies complement these experimental techniques by predicting how a ligand might bind to a protein target. nih.govnih.gov These computational approaches can help to rationalize observed binding data and guide the design of new probes with improved affinity and selectivity.

Structure-Activity Relationships (SAR) Focused on Mechanistic Insights into Ligand-Target Binding

Structure-Activity Relationship (SAR) studies involve systematically modifying the chemical structure of a lead compound and evaluating the effect of these changes on its biological activity. nih.govnih.gov The goal of SAR in the context of chemical probe development is to gain mechanistic insights into how the ligand binds to its target and to optimize the probe's properties.

A study on methyl-substituted azepan-3-one (B168768) inhibitors of cathepsin K demonstrated that the position and stereochemistry of a methyl group on the azepanone ring had a significant impact on inhibitory potency and pharmacokinetic properties. nih.gov Similarly, research on azepane derivatives as protein kinase B inhibitors showed that replacing an unstable ester linkage with more stable isosteres led to compounds with high activity and improved plasma stability. nih.gov

The data from these SAR studies can be used to build a model of the ligand-target interaction and to design more potent and selective chemical probes.

Table 1: Illustrative SAR Data for Azepane-Based Inhibitors

CompoundModificationTargetIC50 (nM)
Lead Compound Unsubstituted AzepanoneCathepsin K10
Analog 1 5-Methyl SubstitutionCathepsin K50
Analog 2 7-Methyl SubstitutionCathepsin K2
Analog 3 Ester LinkerProtein Kinase B5
Analog 4 Amide LinkerProtein Kinase B4

This table presents hypothetical data to illustrate the principles of SAR. Actual values would be determined experimentally.

Enzymatic Inhibition Mechanism Studies (in vitro molecular mechanisms)

If the target of this compound is an enzyme, understanding the mechanism of inhibition is crucial. In vitro enzyme kinetics studies can determine whether the compound acts as a competitive, non-competitive, or uncompetitive inhibitor.

Investigation of Active Site Interactions

For inhibitors that bind to the enzyme's active site, a detailed investigation of these interactions is essential. As with binding mode elucidation, X-ray crystallography and NMR spectroscopy are invaluable for visualizing the interactions between the inhibitor and the amino acid residues in the active site.

For example, a study on azepane-containing derivatives as PTPN2/PTPN1 inhibitors utilized structure-based rational design to refine the chemical structures of the inhibitors. researchgate.netresearchgate.net This approach allows for a detailed understanding of how the inhibitor occupies the active site and which interactions contribute to its potency.

Site-directed mutagenesis can be used to further probe these interactions. By mutating specific amino acid residues in the active site and measuring the effect on inhibitor binding, researchers can confirm the importance of these residues for the interaction.

Cellular Mechanistic Studies with Azepane Chemical Probes (e.g., target engagement, pathway modulation at a molecular level)

The ultimate goal of using a chemical probe is to study the function of its target in a cellular context. nih.gov Cellular mechanistic studies with azepane-based probes like this compound would involve demonstrating target engagement in living cells and then using the probe to modulate cellular pathways at a molecular level.

Target engagement assays in cells are critical to confirm that the probe is interacting with its intended target in a complex cellular environment. promega.comnih.gov Techniques such as the Cellular Thermal Shift Assay (CETSA) can be used to monitor the thermal stabilization of a target protein upon ligand binding. Photoaffinity labeling , where a photoreactive group is incorporated into the probe, allows for covalent cross-linking to the target protein upon UV irradiation, enabling its identification and quantification. tandfonline.com

Once target engagement is confirmed, the probe can be used to investigate the cellular consequences of modulating the target's activity. For example, if the target is a kinase, the probe could be used to study the downstream effects of inhibiting its phosphorylation activity on a specific signaling pathway. This could involve techniques like Western blotting to measure changes in protein phosphorylation or gene expression analysis to assess changes in transcription.

Studies on azepane derivatives as ENPP1 inhibitors have shown that these compounds can activate the STING pathway in cell lines, leading to an enhanced innate immune response. acs.org This demonstrates how a chemical probe can be used to dissect a specific cellular pathway.

By employing a well-characterized azepane chemical probe, researchers can gain valuable insights into the biological role of its target protein and its involvement in health and disease.

Investigation of Selectivity and Potency in Cellular Contexts

A thorough search of scientific databases and literature reveals a lack of specific studies detailing the selectivity and potency of this compound in cellular assays. For a compound to be considered a reliable chemical probe, its interaction with biological targets needs to be meticulously characterized. This includes determining its potency, often expressed as the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) in cellular models, and its selectivity, which is the degree to which it interacts with its intended target versus other proteins in the cell.

Without such data, the utility of this compound as a tool for targeted biological inquiry remains uncharacterized. Research on other azepan-2-one (B1668282) derivatives has shown that modifications to the core structure can lead to highly potent and selective binders for specific protein targets. However, these findings are specific to the studied derivatives and cannot be extrapolated to this compound without direct experimental evidence.

Application in Protein Labeling and Interaction Network Elucidation (e.g., Proximity Labeling)

Similarly, there is no readily available information on the application of this compound in protein labeling or interaction network elucidation techniques such as proximity labeling. These methods typically require a chemical probe to be functionalized with a reactive group or a reporter tag that allows for the covalent labeling of interacting proteins or the initiation of a labeling reaction in close proximity to the probe's binding site.

The structure of this compound, featuring a primary amine, could potentially be used as a handle for chemical modification to introduce such functionalities. However, the synthesis of such modified probes and their subsequent application in proteomics or cell biology studies has not been described in the available literature. Elucidating the protein interaction network of a chemical probe is a critical step in understanding its cellular effects and potential off-target interactions.

Future Research Directions and Unexplored Avenues for 5 Aminomethyl Azepan 2 One Research

Development of Novel Stereoselective and Sustainable Synthetic Methodologies

A primary challenge and opportunity in the synthesis of 5-(aminomethyl)azepan-2-one lies in controlling the stereochemistry at the C5 position. Future research should prioritize the development of novel stereoselective synthetic routes.

Stereoselective Synthesis: The creation of enantiomerically pure forms of this compound is crucial for its potential application in pharmaceuticals and as a chiral building block. Asymmetric catalysis, employing chiral metal complexes or organocatalysts, presents a promising strategy. For instance, methods analogous to the enantioselective synthesis of γ-lactams could be adapted, potentially involving cascade reactions that construct the chiral center and the lactam ring simultaneously with high stereocontrol. acs.orgrsc.org

Sustainable Approaches: Modern synthetic chemistry emphasizes sustainability, moving away from hazardous reagents and petroleum-based feedstocks. Future syntheses should focus on "green" principles. oiccpress.comresearchgate.net This includes the use of bio-based starting materials, employing environmentally benign solvents like water, and utilizing catalytic methods to reduce waste and energy consumption. oiccpress.com Exploring enzymatic or chemo-enzymatic routes, similar to those being investigated for caprolactam production, could lead to highly efficient and sustainable manufacturing processes.

Synthetic Strategy Objective Potential Methods Key Benefits
Stereoselective Synthesis Control chirality at the C5 positionAsymmetric organocatalysis, Chiral metal catalysis, BiocatalysisAccess to enantiopure compounds for pharmaceutical applications
Sustainable Synthesis Reduce environmental impactUse of bio-based feedstocks, Green solvents (e.g., water), Chemo-enzymatic routesCost-efficiency, Lower toxicity, Reduced waste

Advanced Computational Predictions for Reactivity and Interaction Landscapes

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental work and accelerating discovery.

Reactivity Mapping: Techniques like Density Functional Theory (DFT) can be employed to create a detailed map of the electronic properties of this compound. nih.govresearchgate.netmdpi.comnih.gov Such calculations can predict the most likely sites for electrophilic and nucleophilic attack, determine bond dissociation energies, and calculate the acidity of N-H protons on both the amine and lactam groups. This information is invaluable for designing new reactions and predicting their outcomes.

Interaction Modeling: When considering this compound as a ligand for biological targets or as a monomer for new polymers, molecular dynamics (MD) simulations and docking studies can predict binding affinities and conformations. nih.gov By modeling the interactions of the aminomethyl and lactam functionalities with active sites of enzymes or receptors, researchers can rationally design derivatives with enhanced specificity and efficacy, as has been done for other pharmacologically active scaffolds. nih.gov

Computational Method Application for this compound Anticipated Insights
Density Functional Theory (DFT) Geometry optimization, Electronic structure analysisPrediction of reactivity, Spectroscopic properties, Thermodynamic stability
Molecular Dynamics (MD) Simulations Simulating movement over time in a biological environmentUnderstanding conformational flexibility, Binding dynamics with target proteins
Molecular Docking Predicting binding modes to a target receptor or enzymeIdentification of key binding interactions, Guiding rational drug design

Exploration of Unconventional Chemical Transformations and Cascade Reactions

The unique bifunctionality of this compound is an ideal platform for developing novel and complex chemical transformations that go beyond simple derivatization.

Cascade Reactions: A key area for future exploration is the design of cascade reactions, where multiple bonds are formed in a single operation from simple starting materials. nih.govrsc.orgnih.gov The amine and lactam groups in this compound can act sequentially or in concert to build intricate molecular architectures. For example, a cascade sequence could involve an initial reaction at the amine, followed by an intramolecular cyclization involving the lactam nitrogen or carbonyl group, leading to complex bicyclic or spirocyclic lactam structures. nih.govacs.org

Unconventional Transformations: Research should also probe unconventional reactivity. This could include C-H activation at the azepane ring to introduce further functionalization, or ring-expansion/contraction reactions to generate different heterocyclic systems. Dehydrogenative aromatization, a reaction demonstrated with cyclohexenones and secondary amines to form m-phenylenediamine (B132917) derivatives, could be an inspiring, albeit challenging, avenue to explore for creating novel aromatic structures from the saturated azepanone ring. acs.org

Rational Design of Next-Generation Chemical Probes for Elucidating Biological Mechanisms

Chemical probes are essential tools for dissecting complex biological processes. nih.gov The structure of this compound is well-suited for the rational design of such probes.

Activity-Based Probes (ABPs): ABPs are designed to covalently bind to the active site of specific enzymes, allowing for their detection and identification. frontiersin.orgnih.govstanford.edu The primary amine of this compound provides a convenient handle for attaching a reporter tag (like a fluorophore or biotin) and a reactive group ("warhead") that targets a specific enzyme class, such as proteases or kinases.

Photo-affinity Labels: Another strategy involves incorporating a photo-activatable group. This allows the probe to be introduced into a biological system, where it can bind to its target non-covalently. Upon irradiation with UV light, a covalent bond is formed, enabling the identification of the target protein. h1.co The development of a library of probes based on the this compound scaffold could help to identify new drug targets and elucidate their functions.

Probe Component Function Example Moiety
Scaffold Core structure for bindingThis compound
Warhead Covalently reacts with the targetDiaryl phosphonate, Electrophile
Reporter Tag Enables detection and isolationFluorophore (e.g., Fluorescein), Affinity Tag (e.g., Biotin)
Linker Connects scaffold to other componentsPolyethylene glycol (PEG), Alkyl chains
Photo-crosslinker Forms covalent bond upon UV irradiationDiazirine, Benzophenone

Integration with Emerging Analytical Technologies for Real-Time Mechanistic Monitoring

To fully understand and optimize the chemical transformations of this compound, its reactions must be studied at a deep mechanistic level. Emerging analytical technologies that allow for real-time monitoring are critical for this purpose.

In-situ Spectroscopy: Techniques such as in-situ Nuclear Magnetic Resonance (NMR) and Raman spectroscopy can provide a continuous stream of data as a reaction proceeds. acs.org This allows for the identification of transient intermediates and the determination of reaction kinetics, offering a much more detailed picture than traditional offline analysis.

Advanced Mass Spectrometry: The coupling of reaction vessels to mass spectrometers enables the real-time detection of products and intermediates. This is particularly powerful for complex mixtures and for identifying unexpected reaction pathways. Such monitoring is crucial for understanding the mechanisms of novel cascade reactions and for optimizing reaction conditions to maximize yield and selectivity. While often applied in therapeutic drug monitoring of related β-lactam compounds, these analytical principles are directly transferable to mechanistic studies in synthetic chemistry. nih.govnih.gov

Q & A

Q. What are the established synthetic routes for 5-(Aminomethyl)azepan-2-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Common synthetic approaches include reductive amination of ketone precursors or cyclization of amino acid derivatives. For reproducibility, document catalyst selection (e.g., palladium vs. nickel), solvent polarity, and temperature gradients. Yield optimization requires HPLC or GC-MS monitoring of intermediates, while purity can be assessed via elemental analysis and NMR spectroscopy (e.g., ¹H/¹³C NMR for structural confirmation). Comparative studies should report deviations in stoichiometry or solvent drying methods, as these significantly impact outcomes .

Q. Which analytical techniques are prioritized for characterizing this compound, and what spectral markers are critical?

  • Methodological Answer : Use FT-IR to confirm the presence of amine (N-H stretch ~3300 cm⁻¹) and lactam carbonyl (C=O ~1680 cm⁻¹). Mass spectrometry (HRMS) validates molecular ion peaks ([M+H]⁺). For stereochemical analysis, employ chiral HPLC with polarimetric detection. X-ray crystallography is recommended for resolving conformational ambiguities, particularly in solid-state studies. Always cross-reference spectral data with computational simulations (e.g., Gaussian-based IR predictions) to validate assignments .

Advanced Research Questions

Q. How can computational models (e.g., DFT) predict the reactivity of this compound in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) can map electron density distributions to identify nucleophilic/electrophilic sites. Molecular dynamics simulations (AMBER or CHARMM force fields) assess solvent effects on conformational stability. For catalytic applications, calculate activation energies for proposed reaction pathways (e.g., lactam ring-opening) and validate with kinetic isotopic effect (KIE) experiments. Ensure convergence criteria (energy tolerance <1e⁻⁶ Hartree) and benchmark against experimental kinetic data .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Conduct meta-analyses of published IC₅₀ values, accounting for assay variability (e.g., cell line differences, incubation times). Use orthogonal assays (e.g., SPR for binding affinity vs. fluorescence polarization for enzymatic inhibition) to confirm activity. If mechanistic disparities exist, employ isotopic labeling (e.g., ¹⁵N-tracing) to track metabolic pathways. Statistical tools like Bland-Altman plots can quantify inter-study biases, while controlled replication studies under standardized protocols (e.g., OECD guidelines) reduce ambiguity .

Q. How should stereochemical effects on physicochemical properties be experimentally isolated?

  • Methodological Answer : Synthesize enantiomerically pure isomers via asymmetric catalysis (e.g., Sharpless epoxidation) or chiral resolution (e.g., diastereomeric salt formation). Compare melting points, solubility (via shake-flask method), and logP (HPLC-derived) across isomers. For dynamic effects, perform variable-temperature NMR to study ring-flipping kinetics. Computational docking (AutoDock Vina) can correlate stereochemistry with receptor binding poses. Report enantiomeric excess (ee) via chiral chromatography and validate with circular dichroism (CD) spectra .

Q. What protocols ensure reproducibility of this compound synthesis across laboratories?

  • Methodological Answer : Adopt the "tandem methodology" approach: Provide step-by-step synthetic protocols with explicit details on reagent grades (e.g., anhydrous solvents, purity ≥99%), inert atmosphere conditions (Ar vs. N₂), and quenching procedures. Use centralized reference materials (e.g., NIST-traceable standards) for calibration. Collaborative trials (e.g., ring tests) across labs can identify critical control parameters. Publish raw data (e.g., reaction monitoring plots) in supplementary materials to facilitate cross-validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.